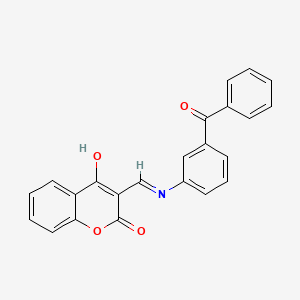
6-(methylsulfonyl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “6-(methylsulfonyl)-1H-indole-2-carboxylic acid” can be deduced from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The “6-(methylsulfonyl)” indicates that a methylsulfonyl group (-SO2CH3) is attached to the 6-position of the indole ring. The “carboxylic acid” indicates the presence of a -COOH group, but the position of this group on the indole ring is not specified in the name .Aplicaciones Científicas De Investigación
Synthesis and Antidiabetic Activity
The synthesis of derivatives of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid has been explored for antidiabetic properties. Specifically, compounds such as 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid showed potent antidiabetic activity in streptozotocin-induced diabetic rats. This indicates its potential application in diabetes treatment research (Choudhary et al., 2011).
Cytotoxic Activity Against Cancer Cell Lines
Another significant application of this compound is in cancer research. Indole C5-O-substituted compounds, including those with 5-O-methylsulfonyl substitutions, have shown cytotoxic activity against various human cancer cell lines. This highlights their potential use in developing new cancer treatments (Choi & Ma, 2010).
Versatility in Chemical Synthesis
6-(methylsulfonyl)-1H-indole-2-carboxylic acid also plays a role in the synthesis of a variety of chemical compounds. Its versatility is showcased in the synthesis of different important compounds like 3-acylindoles, indole-3-carboxylic esters, and indole-3-sulfinic acids. The easy accessibility of these compounds demonstrates the compound's adaptability in chemical synthesis processes (Zhang et al., 2016).
Biological Evaluation and Docking Studies
The compound's derivatives have been used in biological evaluation and docking studies, particularly in the context of cyclooxygenase-2 inhibitors. This research is crucial for understanding the interaction of these compounds with biological molecules and for drug development (Cruz-López et al., 2007).
Antimicrobial Activities
Compounds derived from 6-(methylsulfonyl)-1H-indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents and enhances our understanding of the therapeutic potential of these compounds (Gündüzalp et al., 2014).
Potential in Cardiovascular Research
The compound's derivatives, particularly (2-methyl-5-(methylsulfonyl)benzoyl)guanidine, have been investigated as Na+/H+ antiporter inhibitors. This is significant in the context of cardiac ischemia and reperfusion, presenting potential applications in cardiovascular research (Baumgarth et al., 1997).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that related compounds often work by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various metabolic pathways .
Pharmacokinetics
Pharmacokinetic studies of similar compounds suggest that they are absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 6-(methylsulfonyl)-1H-indole-2-carboxylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
6-methylsulfonyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c1-16(14,15)7-3-2-6-4-9(10(12)13)11-8(6)5-7/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLANQKWQFYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide](/img/structure/B2465333.png)
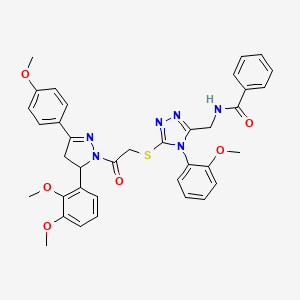
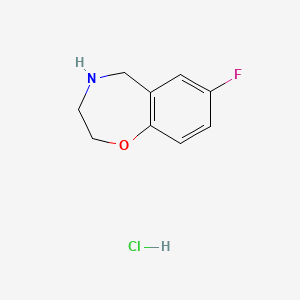

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
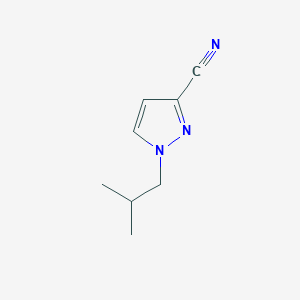
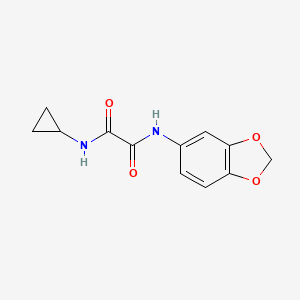
![4,5-dichloro-1-[4-(4,5-dichloro-1H-imidazol-1-yl)butyl]-1H-imidazole](/img/structure/B2465341.png)
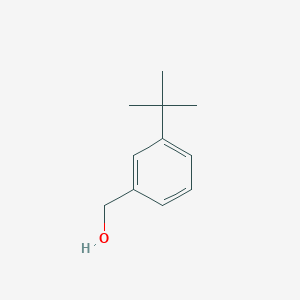
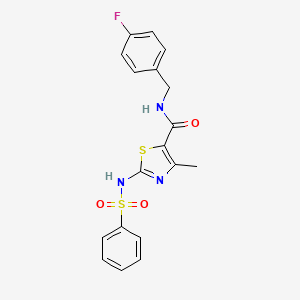
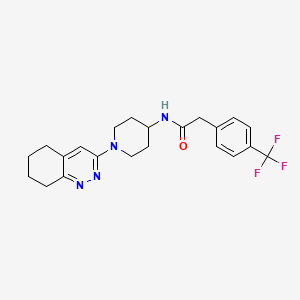
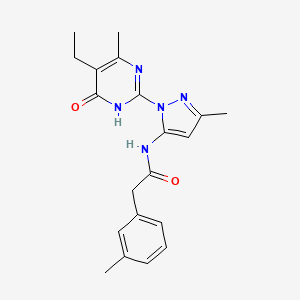
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465355.png)
